2-(2-ethylpiperidine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one 2-(2-ethylpiperidine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 900267-81-4
VCID: VC21379772
InChI: InChI=1S/C22H28N4O3/c1-3-16-9-4-6-11-24(16)22(28)18-15-17-20(25(18)13-8-14-29-2)23-19-10-5-7-12-26(19)21(17)27/h5,7,10,12,15-16H,3-4,6,8-9,11,13-14H2,1-2H3
SMILES: CCC1CCCCN1C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O
Molecular Formula: C22H28N4O3
Molecular Weight: 396.5g/mol

2-(2-ethylpiperidine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

CAS No.: 900267-81-4

Cat. No.: VC21379772

Molecular Formula: C22H28N4O3

Molecular Weight: 396.5g/mol

* For research use only. Not for human or veterinary use.

2-(2-ethylpiperidine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one - 900267-81-4

Specification

CAS No. 900267-81-4
Molecular Formula C22H28N4O3
Molecular Weight 396.5g/mol
IUPAC Name 5-(2-ethylpiperidine-1-carbonyl)-6-(3-methoxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Standard InChI InChI=1S/C22H28N4O3/c1-3-16-9-4-6-11-24(16)22(28)18-15-17-20(25(18)13-8-14-29-2)23-19-10-5-7-12-26(19)21(17)27/h5,7,10,12,15-16H,3-4,6,8-9,11,13-14H2,1-2H3
Standard InChI Key BVXLUZUYRAOXKM-UHFFFAOYSA-N
SMILES CCC1CCCCN1C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O
Canonical SMILES CCC1CCCCN1C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O

Introduction

Chemical Identity and Structural Classification

2-(2-ethylpiperidine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one belongs to a class of complex nitrogen-containing heterocyclic compounds. It features a unique molecular architecture comprising multiple fused ring systems with specific functional groups that contribute to its potential biological properties and therapeutic applications. The compound is characterized by a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin core structure, which serves as the foundation for its chemical behavior and interactions with biological targets.

The compound was first registered in chemical databases in 2005, with the most recent modifications to its record occurring in 2025, indicating ongoing research interest in this molecule and potentially related derivatives . Its unique structure places it within a family of compounds that have attracted attention for their potential applications in medicinal chemistry, particularly in the development of kinase inhibitors.

Identification Parameters

The compound is uniquely identified through various chemical registry systems and nomenclature conventions, providing researchers with standardized methods for referencing and categorizing this molecule. Table 1 presents the key identification parameters that define this compound in chemical databases and scientific literature.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Registry Number900267-81-4
PubChem CID4974230
Molecular FormulaC₂₂H₂₈N₄O₃
IUPAC Name5-(2-ethylpiperidine-1-carbonyl)-6-(3-methoxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Standard InChIInChI=1S/C22H28N4O3/c1-3-16-9-4-6-11-24(16)22(28)18-15-17-20(25(18)13-8-14-29-2)23-19-10-5-7-12-26(19)21(17)27/h5,7,10,12,15-16H,3-4,6,8-9,11,13-14H2,1-2H3
Standard InChIKeyBVXLUZUYRAOXKM-UHFFFAOYSA-N
SMILESCCC1CCCCN1C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O

The compound has been recorded under various synonyms in chemical databases, reflecting different naming conventions and alternative structural representations . These include systematic names according to different chemical nomenclature systems and identifier codes used by chemical suppliers and database entries.

Molecular Structure and Properties

Structural Components

The molecular structure of 2-(2-ethylpiperidine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one comprises several key structural elements that contribute to its chemical identity and potential biological interactions:

  • A pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin heterocyclic core system

  • A 2-ethylpiperidine group attached through a carbonyl linkage

  • A 3-methoxypropyl substituent at position 1

  • A ketone functionality at position 4

These structural components create a complex three-dimensional architecture with multiple potential binding sites for interactions with biological macromolecules, particularly protein kinases involved in cellular regulation pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound determine its behavior in various environments, including biological systems. Table 2 summarizes the key physical and chemical parameters of 2-(2-ethylpiperidine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight396.5 g/mol
Molecular FormulaC₂₂H₂₈N₄O₃
AppearanceNot specified in available data
Physical StateLikely solid (based on structural characteristics)
Hydrogen Bond AcceptorsMultiple (N and O atoms)
Hydrogen Bond DonorsLimited (constrained by substitution pattern)
Research DesignationFor research use only (not for human or veterinary use)

The compound's molecular weight falls within the range typically associated with drug-like molecules (under 500 Da), adhering to Lipinski's Rule of Five criteria that predict favorable oral bioavailability for potential pharmaceutical applications. The presence of both hydrophilic functional groups (carbonyl, methoxy) and hydrophobic regions (ethyl, piperidine ring system) suggests a balanced lipophilicity profile that may facilitate membrane permeability while maintaining sufficient water solubility.

Biological Activity and Mechanisms

Cyclin-Dependent Kinase Inhibition

Pyrido-pyrimidine derivatives, including compounds structurally related to 2-(2-ethylpiperidine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, have demonstrated potential in inhibiting cell cycle progression, which is crucial in cancer treatment applications. These compounds may target cyclin-dependent kinases (CDKs) involved in cell proliferation regulatory pathways.

The compound's structural features suggest potential interactions with the ATP-binding pocket of kinases, a common mechanism of action for kinase inhibitors. The rigid heterocyclic core may serve as a scaffold for positioning key functional groups in orientations favorable for binding to specific residues within the kinase active site.

Cell Cycle Regulation

Research findings indicate that compounds containing pyrido-pyrimidine core structures may interfere with cell cycle progression by modulating the activity of cyclin-dependent kinases. Patent literature specifically mentions related derivatives being investigated for their ability to degrade cyclin-dependent kinase 2 (CDK2) via the ubiquitin proteasome pathway .

CDK2 plays a critical role in regulating the transition from G1 to S phase in the cell cycle, making it a significant target for potential cancer therapeutics. Inhibition or targeted degradation of CDK2 can disrupt abnormal cell proliferation, which is a hallmark characteristic of cancer cells.

Research Applications and Development Status

Chemoinformatics and Computational Applications

The structure of this compound has been included in various chemical databases that support computational medicinal chemistry applications. These databases serve as resources for researchers developing new computational methods and tools for drug discovery and development.

Compound data sets containing this or similar structures may be utilized in various computational approaches, including :

  • Structure-activity relationship (SAR) analysis

  • Structure-selectivity relationship (SSR) studies

  • Virtual screening via similarity searching or machine learning

  • Development of pharmacophore models for kinase inhibitor design

The availability of this compound's structural data in public repositories facilitates computational studies that may expand understanding of its potential biological activities and mechanisms.

Future Research Directions

Structure-Activity Relationship Studies

Future research directions for 2-(2-ethylpiperidine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one may include:

  • Systematic structure-activity relationship studies to identify key pharmacophoric elements

  • Optimization of substituents to enhance potency and selectivity for specific kinase targets

  • Investigation of pharmacokinetic properties and metabolic stability

  • Development of more potent analogues with improved drug-like properties

These studies would benefit from the compound's inclusion in specialized data sets designed for structure-activity relationship analysis and computational medicinal chemistry applications .

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